molecular formula C19H23NO5S B7804529 4-Methylbenzenesulfonate;[(2S)-1-oxo-3-phenyl-1-prop-2-enoxypropan-2-yl]azanium

4-Methylbenzenesulfonate;[(2S)-1-oxo-3-phenyl-1-prop-2-enoxypropan-2-yl]azanium

Cat. No.: B7804529
M. Wt: 377.5 g/mol
InChI Key: PKXPRZFLCJFMHN-MERQFXBCSA-N
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Description

4-Methylbenzenesulfonate;[(2S)-1-oxo-3-phenyl-1-prop-2-enoxypropan-2-yl]azanium is a complex organic compound that combines the structural features of a sulfonate ester and an azanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonate;[(2S)-1-oxo-3-phenyl-1-prop-2-enoxypropan-2-yl]azanium typically involves the following steps:

    Formation of the Sulfonate Ester: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate alcohol under basic conditions to form the sulfonate ester.

    Introduction of the Azanium Ion: The azanium ion is introduced through a reaction involving the ester with an amine or ammonium salt under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under mild conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted sulfonates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules

Biology

In biological research, derivatives of this compound are used as probes to study enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules makes it useful in biochemical assays.

Medicine

Pharmaceutical applications include its use as a precursor for drug development. The compound’s structural features allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In the materials science industry, this compound is used in the production of polymers and resins. Its sulfonate group enhances the solubility and stability of these materials, making them suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-Methylbenzenesulfonate;[(2S)-1-oxo-3-phenyl-1-prop-2-enoxypropan-2-yl]azanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, while the phenyl and carbonyl groups can participate in hydrophobic and hydrogen bonding interactions, respectively. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonic acid: A simpler sulfonate compound used in similar applications but lacks the azanium ion.

    Benzene sulfonate derivatives: These compounds share the sulfonate group but differ in their substituents, affecting their reactivity and applications.

    Phenylpropanoids: Compounds with similar phenyl and propene structures but without the sulfonate group.

Uniqueness

4-Methylbenzenesulfonate;[(2S)-1-oxo-3-phenyl-1-prop-2-enoxypropan-2-yl]azanium is unique due to its combination of a sulfonate ester and an azanium ion, which imparts distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications compared to simpler sulfonate or azanium compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Properties

IUPAC Name

4-methylbenzenesulfonate;[(2S)-1-oxo-3-phenyl-1-prop-2-enoxypropan-2-yl]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.C7H8O3S/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-7,11H,1,8-9,13H2;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXPRZFLCJFMHN-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C=CCOC(=O)C(CC1=CC=CC=C1)[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C=CCOC(=O)[C@H](CC1=CC=CC=C1)[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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